1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene

Description

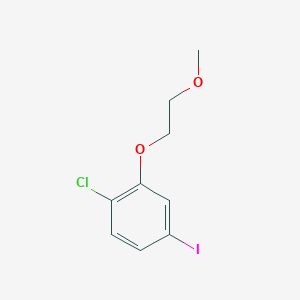

1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, iodine at position 4, and a 2-methoxyethoxy group at position 2. The 2-methoxyethoxy substituent (-OCH₂CH₂OCH₃) introduces both ether and methoxy functionalities, enhancing solubility in polar solvents and influencing electronic properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

IUPAC Name |

1-chloro-4-iodo-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKXVJFCQNFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the introduction of chlorine, iodine, and the 2-methoxyethoxy group onto a benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chlorine and iodine atoms. The 2-methoxyethoxy group can be added via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : The target compound’s iodine and ether functionalities make it a versatile precursor for synthesizing complex molecules, including ligands and bioactive agents .

- Trend Toward Fluorinated Analogues : Recent studies highlight fluorinated and trifluoromethyl-substituted aromatics for agrochemical and pharmaceutical applications, though iodo derivatives remain critical for catalytic reactions .

Biological Activity

1-Chloro-4-iodo-2-(2-methoxyethoxy)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an aromatic compound characterized by the presence of chlorine and iodine substituents, along with a methoxyethoxy group. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in drug discovery.

Biological Activity

Antimicrobial Properties:

The compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it may exhibit effectiveness against a range of bacterial strains. For instance, its interaction with bacterial cell membranes could disrupt cellular integrity, leading to cell death.

Anticancer Potential:

Research has indicated that this compound may possess anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This electrophilic behavior allows it to interact with proteins and nucleic acids, potentially leading to:

- Enzyme Inhibition: By modifying active sites on enzymes, the compound can hinder metabolic pathways essential for cancer cell survival.

- Receptor Modulation: It may act as a modulator for specific receptors involved in cell signaling, influencing cell growth and apoptosis.

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on human cancer cell lines, the following results were obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induction of apoptosis |

| HT-29 (Colon) | 12.3 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20.4 | Inhibition of metabolic enzymes |

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.